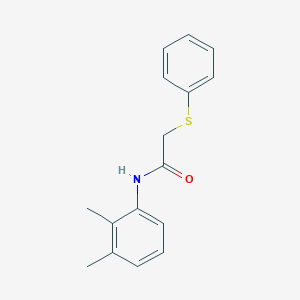
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability on the illicit drug market. Despite its popularity, little is known about the chemical's synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide is believed to involve the activation of CB1 and CB2 receptors, which are located throughout the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. When activated, CB1 and CB2 receptors can modulate the release of neurotransmitters such as dopamine and serotonin, leading to altered perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide are not well understood, but studies have shown that the chemical can cause a range of effects on the body. These effects include altered perception, impaired motor function, increased heart rate, and changes in blood pressure. In addition, the chemical has been shown to have a high potential for abuse and dependence, leading to concerns about its safety.
実験室実験の利点と制限
The advantages of using N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide in lab experiments include its high potency and ability to activate CB1 and CB2 receptors with high affinity. This makes it a useful tool for studying the endocannabinoid system and its role in regulating physiological processes. However, the limitations of using the chemical include its potential for abuse and dependence, as well as the lack of information on its long-term effects on the body.
将来の方向性
Future research on N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide should focus on identifying its long-term effects on the body, as well as its potential for abuse and dependence. In addition, more research is needed to understand the mechanism of action of the chemical and its effects on various physiological processes. Finally, efforts should be made to develop safer and more effective alternatives to N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide for scientific research purposes.
Conclusion
In conclusion, N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide is a synthetic cannabinoid that has gained popularity on the illicit drug market in recent years. Despite its popularity, little is known about the chemical's synthesis, mechanism of action, and physiological effects. Scientific research on N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide has focused on studying its effects on the endocannabinoid system, as well as its potential for abuse and dependence. Future research should focus on identifying the long-term effects of the chemical on the body and developing safer and more effective alternatives for scientific research purposes.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 1-adamantanecarboxylic acid in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. While the exact synthesis method is not widely available, it is believed that the chemical is produced in clandestine laboratories and sold on the illicit drug market.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide has been used in scientific research to study its effects on the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain. The chemical has been shown to bind to cannabinoid receptors CB1 and CB2 with high affinity, leading to the activation of downstream signaling pathways. This activation can cause a range of physiological effects, including altered perception, impaired motor function, and increased heart rate.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVAYJBAQCKNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)